2-Chloro-4,6-difluorobenzenethiol
CAS No.:
Cat. No.: VC17544486
Molecular Formula: C6H3ClF2S
Molecular Weight: 180.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H3ClF2S |
---|---|
Molecular Weight | 180.60 g/mol |
IUPAC Name | 2-chloro-4,6-difluorobenzenethiol |
Standard InChI | InChI=1S/C6H3ClF2S/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
Standard InChI Key | QYHYRJXJPRBUIP-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1F)S)Cl)F |
Introduction
2-Chloro-4,6-difluorobenzenethiol is an organofluorine compound characterized by a benzene ring substituted with chlorine and fluorine atoms, along with a thiol (sulfhydryl) group. Its molecular formula is C₆H₃ClF₂S, and it is classified as a halogenated thiol due to the presence of fluorine atoms and a sulfhydryl group. This compound is significant in various chemical applications due to its unique properties and reactivity.
Synthesis Methods
The synthesis of 2-Chloro-4,6-difluorobenzenethiol typically involves several chemical routes. Reaction conditions often include solvents such as dimethylformamide or dichloromethane, along with catalysts like palladium or copper salts to facilitate the formation of the desired product. Temperature and pressure conditions are critical in optimizing yield and purity.
Applications in Organic Synthesis
2-Chloro-4,6-difluorobenzenethiol acts as an intermediate in synthesizing more complex organic compounds. Its unique electronic properties and reactivity make it valuable for various applications in organic synthesis and materials science.
Biological Activity
The biological activity of 2-Chloro-4,6-difluorobenzenethiol is primarily linked to its ability to interact with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially leading to inhibition or modification of protein function. This interaction can influence various biochemical pathways, making it a candidate for drug development, particularly in designing enzyme inhibitors.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Chloro-4,6-difluorobenzenethiol. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-4-fluorobenzenethiol | Contains one fluorine atom | Less electron-withdrawing compared to difluorinated variants |
2-Chloro-3-fluorobenzenethiol | Contains one fluorine atom at a different position | Different substitution patterns affect reactivity |
3,4-Difluorobenzenethiol | Two fluorine atoms on adjacent carbons | Increased electron density leads to different reactivity patterns |
Research Findings and Future Directions
Research on 2-Chloro-4,6-difluorobenzenethiol highlights its potential in medicinal chemistry due to its ability to interact with biological molecules. Further studies are needed to fully explore its applications in drug development and to understand its interactions with biological systems.
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